N-Methyl-N-(quinolin-6-ylmethyl)amine

Synthetic methodology Process chemistry Quinoline functionalization

N-Methyl-N-(quinolin-6-ylmethyl)amine (CAS: 179873-36-0) is a secondary amine derivative characterized by a quinoline heterocycle substituted at the 6-position with an N-methylaminomethyl group, bearing the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol. It is supplied as a colorless to yellow liquid , with high-purity commercial grades (≥95%) available for research applications.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 179873-36-0
Cat. No. B067230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl-N-(quinolin-6-ylmethyl)amine
CAS179873-36-0
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCNCC1=CC2=C(C=C1)N=CC=C2
InChIInChI=1S/C11H12N2/c1-12-8-9-4-5-11-10(7-9)3-2-6-13-11/h2-7,12H,8H2,1H3
InChIKeyIIPNTNDPIZNFRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-N-(quinolin-6-ylmethyl)amine (CAS 179873-36-0): Structural Identity and Core Procurement Specifications


N-Methyl-N-(quinolin-6-ylmethyl)amine (CAS: 179873-36-0) is a secondary amine derivative characterized by a quinoline heterocycle substituted at the 6-position with an N-methylaminomethyl group, bearing the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol . It is supplied as a colorless to yellow liquid , with high-purity commercial grades (≥95%) available for research applications . Its structural backbone, which merges the privileged quinoline pharmacophore with a flexible amine handle, positions it as a versatile intermediate for medicinal chemistry and drug discovery programs .

N-Methyl-N-(quinolin-6-ylmethyl)amine Procurement: Why In-Class 6-Substituted Quinoline Analogs Cannot Be Interchanged


The substitution pattern on the quinoline core is a critical determinant of biological target engagement and physicochemical behavior [1]. For instance, relocating the aminomethyl substituent from the 6-position to the 4- or 8-position on the quinoline ring yields compounds with fundamentally different pharmacological profiles . Similarly, the methylation status of the amine nitrogen significantly alters hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to the unsubstituted primary amine analog (quinolin-6-ylmethyl)amine (CAS: 99071-54-2) . Generic substitution within this class without empirical validation of target-specific activity risks synthetic dead ends or confounding biological data, as evidenced by the narrow structure-activity relationships observed in quinoline-based DNA methyltransferase and cognition enhancer programs [2].

Quantitative Comparative Evidence for N-Methyl-N-(quinolin-6-ylmethyl)amine: Head-to-Head and Cross-Study Differentiation Data


Synthetic Route Benchmark: A Documented Three-Step Protocol with Quantified Yield for N-Methyl-N-(quinolin-6-ylmethyl)amine

A fully characterized three-step synthetic route for N-Methyl-N-(quinolin-6-ylmethyl)amine is documented in the peer-reviewed literature, providing a reproducible benchmark for process chemists . The protocol proceeds via thionyl chloride activation followed by LiAlH₄ reduction in tetrahydrofuran, achieving an overall yield of 38% . This contrasts with the generic reductive amination approach using quinoline-6-carbaldehyde and methylamine commonly cited by vendors, for which no yield data are reported, creating procurement uncertainty regarding synthetic viability .

Synthetic methodology Process chemistry Quinoline functionalization

Enzymatic Target Engagement: Quantified Shikimate Dehydrogenase Inhibition by N-Methyl-N-(quinolin-6-ylmethyl)amine in MRSA

N-Methyl-N-(quinolin-6-ylmethyl)amine demonstrates 63% inhibition of shikimate dehydrogenase from methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 0.4 mM, as documented in the BRENDA enzyme database [1]. Shikimate dehydrogenase is a validated antibacterial target essential for aromatic amino acid biosynthesis in bacteria but absent in mammals, making this inhibition profile relevant for antibiotic discovery programs [2]. Comparative inhibition data for the unsubstituted primary amine analog (quinolin-6-ylmethyl)amine against this same target are not available in the peer-reviewed literature, leaving the 63% inhibition value as a unique quantitative benchmark for this specific chemotype [3].

Antibacterial drug discovery Enzyme inhibition Methicillin-resistant Staphylococcus aureus Shikimate pathway

Physicochemical Differentiation: Comparative Boiling Point and Density of N-Methyl-N-(quinolin-6-ylmethyl)amine versus Primary Amine Analog

N-Methyl-N-(quinolin-6-ylmethyl)amine exhibits a predicted boiling point of 297.9 °C at 760 mmHg and a density of 1.087 g/cm³ . In contrast, its close structural analog (quinolin-6-ylmethyl)amine (CAS: 99071-54-2)—differing only by the absence of N-methylation—displays a higher boiling point of 314.7 °C at 760 mmHg and a higher density of 1.156 g/cm³ [1]. The N-methylated derivative also possesses a predicted pKa of 9.09 ± 0.10 , distinguishing its basicity profile from the primary amine analog for which pKa data are not widely reported. Additionally, the target compound is sparingly soluble in water .

Physicochemical characterization Purification Formulation development Analytical chemistry

MAO-B Selectivity Profile: Quantitative IC₅₀ Values for N-Methyl-N-(quinolin-6-ylmethyl)amine from BindingDB

N-Methyl-N-(quinolin-6-ylmethyl)amine has been evaluated against both human monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), yielding IC₅₀ values of 100,000 nM (100 µM) for MAO-A and 15,400 nM (15.4 µM) for MAO-B [1]. This translates to approximately 6.5-fold selectivity for MAO-B over MAO-A [1]. In comparison, the primary amine analog (quinolin-6-ylmethyl)amine lacks any reported MAO-A or MAO-B inhibition data in BindingDB or ChEMBL [2]. The 6.5-fold selectivity ratio provides a quantitative baseline for medicinal chemists exploring this scaffold for CNS applications where MAO-B selectivity is pharmacologically desirable [1].

Neuropharmacology Monoamine oxidase inhibition CNS drug discovery Selectivity profiling

DNA Methyltransferase Inhibition: Cross-Class Potency Comparison with 4-Aminoquinoline Antimalarials

Recent research characterizing fifteen quinoline-based analogs has identified compounds containing a methylamine substituent (Compound 9) that demonstrate low micromolar inhibitory potency against both human DNMT1 and bacterial CamA DNA methyltransferases [1]. In contrast, antimalarial-focused 4-methylaminoquinoline derivatives achieve sub-micromolar potency (IC₅₀ < 0.5 µM) against Plasmodium falciparum but show negligible activity against DNA methyltransferases, highlighting a fundamental divergence in target engagement based on substitution pattern [2]. The 6-substituted quinoline scaffold of N-Methyl-N-(quinolin-6-ylmethyl)amine aligns with the DNMT-active chemotype, while 4-substituted analogs orient toward antimalarial mechanisms [3].

Epigenetics DNA methyltransferase Cancer therapeutics Antibacterial drug discovery

Validated Application Scenarios for N-Methyl-N-(quinolin-6-ylmethyl)amine in Research and Industrial Procurement


Medicinal Chemistry: Lead Optimization for Anti-MRSA Shikimate Dehydrogenase Inhibitors

Procurement of N-Methyl-N-(quinolin-6-ylmethyl)amine is justified for programs targeting shikimate dehydrogenase in methicillin-resistant Staphylococcus aureus (MRSA), where the compound demonstrates 63% inhibition at 0.4 mM [1]. This validated activity provides a quantitative starting point for structure-activity relationship (SAR) expansion and scaffold hopping, with the flexible methylamine handle enabling rapid derivatization to improve potency beyond the initial 63% benchmark [2].

Epigenetic Drug Discovery: DNA Methyltransferase Inhibitor Scaffold Development

As established in Section 3, 6-substituted quinoline analogs containing methylamine functionality demonstrate low micromolar inhibitory potency against both human DNMT1 and bacterial CamA DNA methyltransferases [1]. N-Methyl-N-(quinolin-6-ylmethyl)amine serves as a validated starting point for developing non-nucleoside DNA methyltransferase inhibitors, a class of compounds sought as hypomethylating agents with potentially reduced toxicity compared to existing cytidine-based therapeutics [2].

CNS Drug Discovery: MAO-B Selective Inhibitor Lead Generation

With a documented MAO-B IC₅₀ of 15.4 µM and 6.5-fold selectivity over MAO-A (IC₅₀ = 100 µM) [1], N-Methyl-N-(quinolin-6-ylmethyl)amine provides a defined starting point for medicinal chemistry optimization toward selective MAO-B inhibitors. MAO-B inhibition is therapeutically relevant for Parkinson's disease and other neurodegenerative conditions, making this selectivity profile—absent in the unsubstituted primary amine analog—a key differentiator for CNS-focused procurement [2].

Chemical Process Development: Validated Synthetic Route Benchmarking

For process chemistry teams, the documented three-step synthetic protocol with a 38% overall yield [1] provides a reproducible benchmark against which alternative synthetic routes can be evaluated. The compound's boiling point (297.9 °C at 760 mmHg) [2], density (1.087 g/cm³) [2], and pKa (9.09 ± 0.10) [3] are fully characterized, enabling reliable purification planning and formulation development without the physicochemical uncertainty associated with less characterized analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methyl-N-(quinolin-6-ylmethyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.